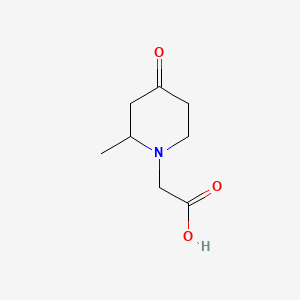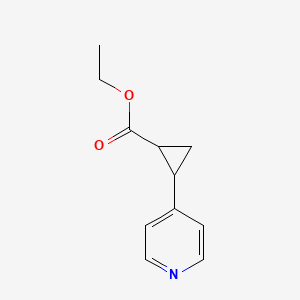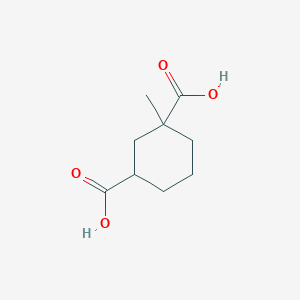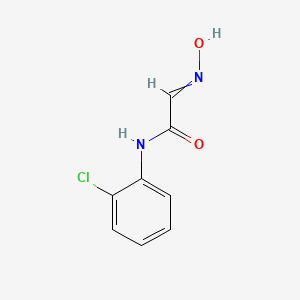![molecular formula C10H14O2 B11818546 Bicyclo[3.3.1]non-6-ene-3-carboxylic acid CAS No. 56820-19-0](/img/structure/B11818546.png)
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[331]non-6-ene-3-carboxylic acid is an organic compound with the molecular formula C10H14O2 It is characterized by a bicyclic structure, which includes a nonane ring system with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is to react cyclopentadiene with maleic anhydride under controlled conditions to form the bicyclic intermediate, which is then hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or distillation. The reaction conditions are optimized to maximize yield and purity, and the process is designed to be cost-effective and scalable.
化学反応の分析
Types of Reactions
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
科学的研究の応用
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bicyclo[3.3.1]non-6-ene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, which are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: A saturated analogue with similar structural features but lacking the double bond and carboxylic acid group.
Bicyclo[6.1.0]nonyne carboxylic acid: An oxidized analogue with a different ring system and functional groups.
Uniqueness
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid is unique due to its combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
56820-19-0 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
bicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12) |
InChIキー |
FFRDKUOKEIXXRA-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC1CC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)










